3-(3-Fluoro-4-methylphenyl)oxolan-3-ol
Description
3-(3-Fluoro-4-methylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran) derivative featuring a hydroxyl group at the 3-position of the oxolane ring and a 3-fluoro-4-methylphenyl substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its unique combination of a polar hydroxyl group, a fluorine atom (which enhances lipophilicity and metabolic stability), and a methyl group that may influence steric interactions.
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8-2-3-9(6-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBDHEHAWRBSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCOC2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
- Fluorine vs. Chlorine : The target’s fluorine atom offers superior metabolic stability compared to chlorine in Fmoc-L-Phe(3-Cl)-OH, making it advantageous in drug design .
- Reactivity : The hydroxyl group in oxolan-3-ol derivatives enables hydrogen bonding, while sulfonate esters (e.g., Compound 22b) are better suited for catalytic intermediates .
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